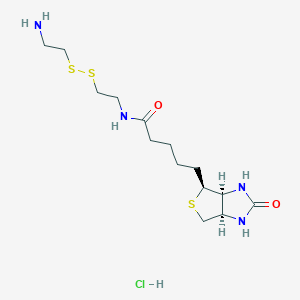

Biotinyl Cystamine Hydrochloride

Description

BenchChem offers high-quality Biotinyl Cystamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl Cystamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRQHZVVIQCEQD-SQRKDXEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotinyl Cystamine Hydrochloride: A Technical Guide to Cleavable Carboxyl-Targeted Biotinylation

Executive Summary

Biotinyl Cystamine Hydrochloride (CAS: 1346597-28-1 / 128915-82-2) is a specialized, amine-functionalized biotinylation reagent designed for the reversible labeling of carboxyl groups (-COOH) and other amine-reactive moieties.[1] Unlike standard NHS-biotin reagents that target lysine residues, Biotinyl Cystamine contains a primary amine group, allowing it to conjugate with activated carboxyls (via EDC/NHS chemistry) or aldehydes (via reductive amination).

Its defining structural feature is the disulfide (-S-S-) spacer arm . This bond enables the "cleavable capture" of biomolecules: after biotin-streptavidin affinity purification, the target molecule can be released under mild reducing conditions (e.g., DTT, TCEP).[2] This preserves the native folding of the eluted protein and avoids the harsh elution conditions (pH 2.8 or boiling) typically required to break the biotin-streptavidin interaction.

This guide details the chemical mechanism, validated experimental protocols, and critical optimization parameters for deploying Biotinyl Cystamine in surface proteomics and affinity purification.

Chemical Architecture & Mechanism[1]

Structural Logic

The molecule consists of three functional domains:

-

Biotin Moiety: Provides high-affinity binding (

) to avidin/streptavidin matrices. -

Disulfide Spacer (Cystamine): A cleavable linker that breaks upon exposure to reducing agents.

-

Primary Amine (-NH₂): The reactive handle. It acts as a nucleophile to attack activated esters on target molecules.

The "Catch-and-Release" Mechanism

The utility of Biotinyl Cystamine lies in its reversibility. In standard biotinylation, the biotin tag remains permanently attached. With Biotinyl Cystamine, the tag is severed during elution.

-

Step 1 (Conjugation): The reagent's amine reacts with an EDC-activated carboxyl on a protein, forming a stable amide bond.

-

Step 2 (Capture): The biotinylated protein binds to Streptavidin beads.

-

Step 3 (Release): A reducing agent cleaves the disulfide bond.[2] The protein elutes with a small sulfhydryl tag (-CONH-CH2-CH2-SH), while the biotin moiety remains trapped on the column.

Caption: Workflow for carboxyl-targeted reversible biotinylation using Biotinyl Cystamine.

Validated Experimental Protocols

Protocol A: Carboxyl-Targeted Protein Labeling

Objective: Label Asp/Glu residues or C-termini on a target protein.[3] Prerequisites: The protein must be in a buffer free of primary amines (e.g., PBS, MES). Avoid Tris or Glycine.

Materials

-

Buffer A: 0.1 M MES, 0.5 M NaCl, pH 6.0 (Activation Buffer).

-

Buffer B: PBS, pH 7.2 (Coupling Buffer).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

NHS (N-Hydroxysuccinimide). [4]

Step-by-Step Methodology

-

Solubilization: Dissolve the target protein in Buffer A at 1–5 mg/mL.

-

Activation: Add EDC and NHS to the protein solution to a final concentration of 2 mM EDC and 5 mM NHS.

-

Expert Insight: Activation is most efficient at pH 5.0–6.0.

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Quenching Activation: Add 2-Mercaptoethanol (final 20 mM) to quench unreacted EDC only if you are not purifying the intermediate. Ideally, use a desalting column (Zeba Spin) to remove excess EDC/NHS and exchange into Buffer B .

-

Coupling: Immediately add Biotinyl Cystamine (dissolved in water or DMSO) to the activated protein.

-

Purification: Remove excess reagent using a desalting column or dialysis against PBS.

Protocol B: Cleavage and Elution

Objective: Release the biotinylated protein from Streptavidin beads.

-

Wash: Wash the Streptavidin beads containing the captured protein 3x with PBS.

-

Elution Buffer: Prepare 50 mM DTT (Dithiothreitol) or 10 mM TCEP in PBS.

-

Incubation: Add Elution Buffer to the beads. Incubate for 30–60 minutes at RT with gentle agitation.

-

Collection: Centrifuge or magnetically separate beads. Collect the supernatant.

-

Note: The eluted protein now possesses a free sulfhydryl group. If not used immediately, alkylate with Iodoacetamide to prevent aggregation via random disulfide formation.

-

Critical Optimization & Troubleshooting

pH Sensitivity

The success of this protocol hinges on pH control.[11]

-

Step 1 (EDC Activation): Requires acidic pH (4.5–6.[3]0) for optimal carboxyl activation.

-

Step 2 (Amine Coupling): Requires near-neutral pH (7.0–8.0) for the amine on Biotinyl Cystamine to be unprotonated and nucleophilic.[3]

-

Solution: Perform activation in MES (pH 6.0), then desalt into PBS (pH 7.2) before adding Biotinyl Cystamine.

Stoichiometry Table

| Parameter | Recommended Value | Impact of Deviation |

| EDC Concentration | 2 mM (10x molar excess) | Too High: Protein crosslinking/polymerization.Too Low: Low labeling efficiency. |

| Biotinyl Cystamine | 20–50x molar excess | Too High: Difficult to remove; non-specific binding.Too Low: Competition from hydrolysis reduces yield. |

| Cleavage Agent | 50 mM DTT | Too Low: Incomplete release.Too High: Denaturation of sensitive proteins. |

Troubleshooting Guide

-

Problem: Low Recovery after Elution.

-

Cause: Disulfide bond re-oxidation or inaccessible disulfide.

-

Fix: Use TCEP (irreversible reducer) instead of DTT. Add a mild denaturant (2M Urea) if the protein structure hides the linker.

-

-

Problem: Protein Precipitation during Labeling.

-

Cause: Over-labeling of carboxyls changes the isoelectric point (pI).

-

Fix: Reduce EDC concentration or reaction time.

-

Comparative Analysis

| Feature | Biotinyl Cystamine | NHS-SS-Biotin | Biotin-PEG-Amine |

| Reactive Group | Primary Amine (-NH₂) | NHS Ester | Primary Amine (-NH₂) |

| Target | Carboxyls (-COOH) | Amines (-NH₂) | Carboxyls (-COOH) |

| Cleavable? | Yes (Disulfide) | Yes (Disulfide) | No (Usually) |

| Spacer Arm | Medium (~14 Å) | Long (~24 Å) | Variable (PEGn) |

| Primary Use | Labeling acidic residues; Surface functionalization | Standard amine labeling; Surface proteomics | Increasing solubility; Non-cleavable linking |

Expert Verdict: Choose Biotinyl Cystamine when you must target carboxyl groups (e.g., to preserve lysine activity or analyze acidic domains) AND require the recovery of the protein free from the streptavidin matrix.

References

-

Thermo Fisher Scientific. Biotinylate carboxyl groups with EDC and Biotin Hydrazide (Tech Tip #15). (Adapted for amine-biotin reagents).[4] Link

-

Lumiprobe. Biotin-cystamine hydrochloride Protocol and Application.Link

-

AxisPharm. Biotin-cystamine hydrochloride: Structure and Properties.Link

-

ResearchGate. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins. (Müller et al., 2019).[12] Link

-

BenchChem. Application Notes and Protocols for Cleaving the Disulfide Bond in Biotin-PEG4-S-S-acid. (Protocol adapted for disulfide cleavage).[2][8] Link

Sources

- 1. Biotin-cystamine hydrochloride | AxisPharm [axispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. lumiprobe.com [lumiprobe.com]

- 7. cn.lumiprobe.com [cn.lumiprobe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Modification of EDC method for increased labeling efficiency and characterization of low-content protein in gum acacia using asymmetrical flow field-flow fractionation coupled with multiple detectors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

Biotinyl Cystamine Hydrochloride structure and properties

Technical Whitepaper: Biotinyl Cystamine Hydrochloride Mechanisms and Applications in Reversible Bioconjugation

Executive Summary

Biotinyl Cystamine Hydrochloride (Biotin-Cystamine-HCl) is a specialized, cleavable biotinylation reagent designed for the reversible labeling of carboxyl-containing biomolecules and glutamine residues. Unlike standard amine-reactive (NHS-ester) or thiol-reactive (Maleimide/HPDP) probes, Biotinyl Cystamine targets carboxylic acids via carbodiimide activation or serves as a primary amine donor in enzymatic transamidation. Its core utility lies in its disulfide spacer , which allows for the efficient release of captured targets from streptavidin matrices under mild reducing conditions, preserving native protein structure and facilitating downstream mass spectrometry analysis.

Chemical Architecture & Properties

The molecule consists of a biotin moiety linked to a cystamine spacer.[1] The "HCl" designation indicates it is supplied as a hydrochloride salt to enhance water solubility and stability.

| Property | Specification |

| Chemical Name | N-(2-((2-aminoethyl)disulfanyl)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride |

| Common Name | Biotinyl Cystamine HCl; Biotin-Cystamine |

| CAS Number | 1346597-28-1 (HCl salt); 128915-82-2 (Free base) |

| Formula | C₁₄H₂₆N₄O₂S₂[2][3][4][5][6][7][8] · HCl |

| Molecular Weight | ~398.98 g/mol |

| Reactive Group | Primary Amine (-NH₂) |

| Cleavable Moiety | Disulfide bond (-S-S-) |

| Solubility | Soluble in DMSO, DMF; Water soluble up to ~10 mM |

Structural Diagram & Cleavage Mechanism

The following diagram illustrates the chemical structure and the reductive cleavage mechanism triggered by Dithiothreitol (DTT) or TCEP.

Figure 1: Structural schematic of Biotinyl Cystamine. The central disulfide bond is the site of cleavage, separating the Biotin tag from the target molecule.

Mechanism of Action

Biotinyl Cystamine functions through a "Reverse Labeling" mechanism compared to standard NHS-biotin reagents.

-

Carboxyl Targeting (Chemical): In the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) , the carboxylic acid groups (Aspartate, Glutamate, C-terminus) of a protein are activated to form an unstable O-acylisourea intermediate.[6] The primary amine of Biotinyl Cystamine attacks this intermediate, forming a stable amide bond.

-

Glutamine Targeting (Enzymatic): Biotinyl Cystamine mimics the lysine side chain. In the presence of Transglutaminase (TGase) and Calcium, it acts as an amine donor, forming an isopeptide bond with the γ-carboxamide group of Glutamine residues.[9]

-

Elution via Reduction: Unlike the harsh conditions required to break the Biotin-Streptavidin interaction (pH 2.0, boiling, or organic solvents), the disulfide linker allows elution using mild reducing agents (10-50 mM DTT or TCEP). This releases the protein (now modifying with a small thiol-ethyl group) while leaving the biotin moiety bound to the column.

Experimental Protocols

Protocol A: Carboxyl-Directed Labeling (EDC-Mediated)

Target: Surface proteins, acidic proteins, or peptides lacking lysine.

Reagents:

-

Buffer A: 0.1 M MES, pH 4.7–5.5 (Phosphate buffers interfere with EDC).

-

Buffer B: PBS, pH 7.2.

-

EDC: Freshly prepared 50 mM stock in water.

-

Sulfo-NHS: (Optional) Increases efficiency by forming a semi-stable amine-reactive ester.

Workflow:

-

Solubilization: Dissolve target protein (1–2 mg/mL) in Buffer A .

-

Activation: Add EDC to a final concentration of 2 mM. (If using Sulfo-NHS, add to 5 mM).[10] Incubate for 15 minutes at Room Temperature (RT).

-

Conjugation: Add Biotinyl Cystamine HCl (dissolved in water or DMSO) to a 50-fold molar excess over protein.

-

pH Adjustment: Rapidly adjust pH to 7.0–7.5 using concentrated PBS or NaOH (Amine reaction is faster at neutral pH).

-

Incubation: Incubate for 2 hours at RT or overnight at 4°C.

-

Desalting: Remove excess reagent using a Zeba Spin Column or dialysis against PBS.

Protocol B: Enrichment and Cleavage

Purpose: Isolation of labeled proteins for Mass Spectrometry (MS).[3][11]

Workflow:

-

Capture: Incubate labeled lysate with Streptavidin Magnetic Beads for 1 hour at RT.

-

Wash:

-

3x with PBS + 0.1% Tween-20 (Remove non-specific binders).

-

3x with PBS (Remove detergent).

-

2x with Ammonium Bicarbonate (50 mM) (Prepare for MS).

-

-

Elution (Cleavage):

-

Resuspend beads in Elution Buffer : 50 mM Ammonium Bicarbonate + 25 mM DTT (or 10 mM TCEP).

-

Incubate for 30–60 minutes at 37°C with shaking.

-

Collect supernatant. The protein is now eluted.

-

Note: The protein will retain a -NH-CH2-CH2-SH modification at the labeling site. For MS analysis, this thiol should be alkylated (e.g., with Iodoacetamide) to prevent re-oxidation.

-

Applications in Proteomics & Drug Development

Comparative Analysis of Biotinylation Reagents

| Reagent | Target Group | Reversibility | Primary Application |

| Biotinyl Cystamine | -COOH (via EDC) or Gln (Enzymatic) | Yes (Disulfide) | Surface proteomics, topological studies, reversible drug conjugates. |

| NHS-SS-Biotin | -NH₂ (Lysine) | Yes (Disulfide) | General surface labeling (amine-rich targets). |

| Biotin-HPDP | -SH (Cysteine) | Yes (Disulfide) | Cysteine-reactive proteomics, S-nitrosylation switch assays. |

| NHS-Biotin | -NH₂ (Lysine) | No (Irreversible) | Western Blotting, ELISA (where recovery isn't needed). |

Workflow Diagram: Surface Proteomics Enrichment

The following diagram details the logic flow for enriching cell surface proteins using Biotinyl Cystamine.

Figure 2: Proteomic enrichment workflow. Note that carboxyl labeling offers orthogonality to standard amine labeling, allowing detection of different protein subsets.[4]

Troubleshooting & Optimization

-

Low Labeling Efficiency:

-

Cause: Hydrolysis of the EDC intermediate.

-

Solution: Ensure rapid transition from activation (pH 5.0) to conjugation (pH 7.4). Use Sulfo-NHS to stabilize the intermediate.

-

-

Incomplete Elution:

-

Cause: Re-oxidation of disulfide bonds.

-

Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT, as TCEP is stable over a wider pH range and is irreversible. Perform elution in an inert atmosphere (N2) if possible.

-

-

Precipitation:

-

Cause: Biotinyl Cystamine free base is less soluble than the HCl salt.

-

Solution: Dissolve the reagent in DMSO first, then dilute into the aqueous reaction buffer. Ensure the final organic solvent concentration is <10%.[12]

-

References

-

Thermo Fisher Scientific. Instructions: EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).Link

-

Spahr, C. S., et al. (2000). "Simplification of complex peptide mixtures for proteomic analysis: reversible biotinylation of cysteinyl peptides." Electrophoresis. Link

-

G-Biosciences. HOOK™ Biotin: Carboxyl Reactive Protocols.Link

-

Lai, Z., et al. (2018).[4] "Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation."[4] Journal of Proteome Research.[4] Link

-

Lorand, L., & Conrad, S. M. (1984).[7][13] "Transglutaminases."[9][13][14] Molecular and Cellular Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Multifunctional Single-Attachment-Point Reagent for Controlled Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analysis of transglutaminase protein substrates by functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Biotinyl Cystamine Hydrochloride: Mechanism of Action & Technical Guide

[1]

Executive Summary

Biotinyl Cystamine Hydrochloride (often abbreviated as Biotin-Cystamine or Biotin-SS-Amine) is a specialized, cleavable biotinylation reagent designed for the reversible labeling of carboxyl groups, aldehydes, and other functional moieties capable of reacting with primary amines.[1]

Unlike the more common NHS-SS-Biotin (which targets amines), Biotinyl Cystamine possesses a free primary amine and a disulfide linker . This structural inversion allows researchers to interrogate the "acidic proteome" (Asp/Glu residues) or C-termini, capture the targets on streptavidin, and subsequently elute them under mild reducing conditions. This guide details the physicochemical mechanism, experimental workflows, and validation protocols for this reagent.

Chemical Mechanism of Action[2]

The utility of Biotinyl Cystamine Hydrochloride relies on three distinct functional zones within the molecule: the Biotin Head , the Cleavable Linker , and the Reactive Amine Tail .

Structural Zones

-

Biotin Head (Affinity Tag): The bicyclic ring system binds with femtomolar affinity (

M) to Avidin, Streptavidin, or NeutrAvidin. This interaction is the strongest known non-covalent biological bond, ensuring capture efficiency. -

Disulfide Spacer (The "Switch"): The cystamine-derived linker (

) is stable under physiological, oxidative conditions but cleaves rapidly in the presence of reducing agents (DTT, TCEP, -

Primary Amine Tail (The "Warhead"): The terminal amine (

) acts as a nucleophile. It does not react spontaneously with proteins in their native state but requires the target functional group (usually a carboxyl) to be activated first.

Reaction Pathways

The mechanism of action depends on the target functional group. The two primary pathways are Carboxyl-to-Amine Conjugation and Aldehyde-to-Amine Conjugation .

Pathway A: Carboxyl Activation (EDC/NHS Chemistry)

This is the standard workflow for labeling acidic residues (Aspartate, Glutamate) or C-termini.

-

Activation: The target protein's carboxyl group reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.

-

Stabilization (Optional but Recommended): Sulfo-NHS is added to convert the intermediate into a stable, amine-reactive Sulfo-NHS ester.

-

Conjugation: Biotinyl Cystamine is added. Its primary amine attacks the NHS ester, forming a stable amide bond .[2]

-

Result: The protein is biotinylated at specific acidic sites via a disulfide-containing linker.

Pathway B: Reductive Amination (Glycan/Aldehyde Labeling)

-

Oxidation: Carbohydrate groups (e.g., on glycoproteins) are oxidized with sodium periodate (

) to generate aldehydes. -

Schiff Base Formation: Biotinyl Cystamine is added; its amine reacts with the aldehyde to form a Schiff base (imine).

-

Reduction: Sodium cyanoborohydride (

) reduces the Schiff base to a stable secondary amine bond.

Technical Workflow & Protocols

Protocol: Carboxyl-Specific Protein Biotinylation

Objective: Label surface carboxyl groups on a purified protein.

Reagents:

-

Target Protein: 1 mg/mL in MES Buffer (pH 4.7–6.0). Note: Avoid amine-containing buffers like Tris or Glycine.

-

EDC: 10 mM stock in water (Freshly prepared).

-

Sulfo-NHS: 10 mM stock in water.

-

Biotinyl Cystamine HCl: 50 mM stock in DMSO or water.

-

PBS (pH 7.2): For the conjugation step.

Step-by-Step Methodology:

-

Activation: To 1 mL of protein solution, add EDC (final 2 mM) and Sulfo-NHS (final 5 mM). Incubate for 15 minutes at Room Temperature (RT).

-

pH Adjustment: The amine reaction requires a higher pH. Add concentrated PBS or adjust pH to 7.2–7.5.

-

Expert Insight: The activation (Step 1) is most efficient at pH 5–6, while the amine attack (Step 3) requires the amine to be unprotonated (pH > 7). A two-step pH shift is critical for high yield.

-

-

Conjugation: Add Biotinyl Cystamine (final 5–10 mM). Incubate for 2 hours at RT.

-

Desalting: Remove excess reagents using a Zeba Spin Column or dialysis against PBS.

Protocol: Capture and Reductive Elution

Objective: Isolate the labeled protein and elute it without denaturing the streptavidin column.

-

Capture: Incubate the biotinylated sample with Streptavidin Magnetic Beads for 30–60 mins. Wash 3x with PBS + 0.05% Tween-20.

-

Elution (Cleavage):

-

Prepare Elution Buffer: 50 mM DTT (or 25 mM TCEP) in PBS.

-

Add 50 µL Elution Buffer to beads.

-

Incubate for 30 mins at RT (or 10 mins at 37°C).

-

Magnetically separate beads; collect supernatant.[3]

-

-

Analysis: The eluted protein will retain a small modification (

) at the labeling site. This mass shift (+88 Da approx.) can be detected by Mass Spectrometry to map the exact site of labeling.

Data Presentation & Comparative Analysis

Reagent Selection Matrix

Choose the correct reagent based on the target functional group and downstream application.

| Feature | Biotinyl Cystamine | NHS-SS-Biotin | Hydrazide-Biotin |

| Reactive Group | Primary Amine ( | NHS Ester | Hydrazide ( |

| Target | Carboxyls ( | Primary Amines (Lysine, N-term) | Glycans (Aldehydes) |

| Cleavable? | Yes (Disulfide) | Yes (Disulfide) | No (usually) |

| Reaction pH | Two-step (pH 5 | pH 7–8.5 | pH 4–6 |

| Primary Use | Acidic Proteome, C-term labeling | General Lysine labeling | Glycoprotein labeling |

Visualization of Mechanism

The following diagram illustrates the "Activation-Conjugation-Cleavage" workflow using Graphviz.

Figure 1: The mechanistic pathway of Biotinyl Cystamine labeling. Note the critical pH shift between activation and conjugation, and the reductive cleavage that releases the target.

Critical Technical Considerations (E-E-A-T)

Solubility and Stability[5]

-

Solubility: Biotinyl Cystamine HCl is water-soluble, but for consistent stock preparation, DMSO is recommended (up to 50 mM). This prevents hydrolysis issues if the user inadvertently introduces moisture.

-

Oxidation Sensitivity: As a disulfide-containing reagent, it is sensitive to reducing agents in buffers. Ensure all buffers (PBS, MES) are free of DTT or BME during the labeling and capture phases.

Mass Spectrometry Implications

When using Biotinyl Cystamine for proteomics (e.g., identifying surface-exposed acidic residues):

-

Mass Shift: After elution with DTT, the protein retains a mercapto-ethyl-amino tag attached to the carboxyl group.

-

Alkylation: The newly generated free thiol (

) on the eluted protein is highly reactive. It must be alkylated (e.g., with Iodoacetamide) immediately after elution to prevent re-oxidation or aggregation before MS analysis. -

Validation: Look for a mass shift corresponding to the linker remnant + carbamidomethylation (if iodoacetamide is used).

Troubleshooting Low Yields

-

Problem: Low biotinylation efficiency.

-

Cause 1: Failure to raise pH. EDC activation works at pH 5, but the amine of Biotinyl Cystamine is protonated (

) and non-nucleophilic at pH 5. -

Solution: You must raise the pH to >7.0 immediately after the EDC/NHS step to allow the amine to react.

-

Cause 2: Buffer interference. Using Tris or Glycine during the EDC step will quench the reaction. Use MES or Phosphate.

References

-

AxisPharm. Biotin-cystamine hydrochloride - Product Description and Applications. Retrieved from 1

-

Lumiprobe. Biotin-cystamine hydrochloride: Reagent for biomolecule biotinylation via amino group followed by linker cleavage.[4][5][6] Retrieved from 5[6]

-

AdooQ Bioscience. Biotinyl Cystamine Chemical Structure and Properties (CAS 128915-82-2). Retrieved from 7

-

ResearchGate. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins. (Discusses EDC/Biotinyl Cystamine workflow). Retrieved from 8

-

PubChem. Biotin-Cysteamine Compound Summary (CID 22846432).[9] Retrieved from 9

Sources

- 1. Biotin-cystamine hydrochloride | AxisPharm [axispharm.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cn.lumiprobe.com [cn.lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. adooq.com [adooq.com]

- 8. researchgate.net [researchgate.net]

- 9. Biotin-Cysteamine | C12H21N3O2S2 | CID 22846432 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Cleavable Biotinylation Reagents for Proteomics & Isolation

Executive Summary: The "Biotin Trap" and the Cleavable Solution

The streptavidin-biotin interaction is one of the strongest non-covalent bonds in nature (

Cleavable biotinylation reagents solve this by engineering a "fail-safe" linker between the biotin moiety and the reactive group.[1] This allows researchers to capture targets with the strength of streptavidin but elute them under mild, specific conditions (reduction, light, or specific chemical triggers), preserving the biological integrity of the target.

Part 1: Comparative Chemistry of Cleavable Linkers

Selecting the correct reagent is not just about "cleavability"; it is about orthogonality . The cleavage condition must not destroy your target.

Table 1: Technical Comparison of Cleavable Biotin Chemistries

| Reagent Class | Cleavage Mechanism | Trigger Agent | Residual Mass Shift | Primary Application | Limitations |

| Disulfide (e.g., Sulfo-NHS-SS-Biotin) | Reduction of S-S bond | 50mM DTT or TCEP | Yes (Thiol tag remains) | Cell surface proteomics, PPIs | Reduces native protein disulfides; incompatible with redox-sensitive assays. |

| Photocleavable (e.g., PC-Biotin) | Photolysis of nitrobenzyl group | UV Light (365 nm) | Yes (Propyl-amide tag) | Viable cell isolation, native elution | UV exposure may damage DNA or sensitive proteins; lower yield than chemical cleavage. |

| Chemically Cleavable (e.g., Dde-Biotin) | Hydrazinolysis | 2% Hydrazine | Yes (Pyrazolone byproduct) | Orthogonal to reduction; peptide synthesis | Hydrazine can modify specific residues; requires careful pH control. |

| Acid-Cleavable (e.g., DADPS) | Acid hydrolysis | 5% Formic Acid | Yes | Mass Spec (Peptide-centric) | Acid conditions may precipitate some proteins; ideal for peptides. |

Part 2: Strategic Workflow & Decision Logic

The success of a cleavable biotin experiment depends on the sequence of events. The diagram below illustrates the critical decision points and the physical workflow for a Cell Surface Proteomics experiment using a Disulfide-Cleavable linker (the most common application).

Diagram 1: Cell Surface Biotinylation & Elution Workflow

Caption: Workflow for Sulfo-NHS-SS-Biotin labeling. Note the critical Quenching step to prevent intracellular labeling during lysis.

Part 3: Detailed Protocol (Disulfide-Cleavable)

Context: This protocol uses Sulfo-NHS-SS-Biotin for the isolation of cell surface proteins.[2][3] The "Sulfo" group adds a negative charge, preventing the reagent from penetrating the cell membrane, ensuring only surface proteins are labeled [1, 4].

Materials

-

Reagent: EZ-Link™ Sulfo-NHS-SS-Biotin (must be prepared fresh).

-

Quench Buffer: 50mM Tris-HCl, pH 8.0 (or 100mM Glycine).

-

Lysis Buffer: RIPA buffer with protease inhibitors.[2]

-

Elution Buffer: 50mM DTT in PBS (or SDS-PAGE loading buffer with reducing agent).

Step-by-Step Methodology

1. Biotinylation (The "Pulse")

-

Preparation: Wash adherent cells (approx

cells) -

Labeling: Dissolve Sulfo-NHS-SS-Biotin in PBS to a final concentration of 0.5 mg/mL .

-

Expert Insight: Do not store this solution. The NHS-ester hydrolyzes rapidly in water (half-life < 20 mins at pH 8.0).

-

-

Incubation: Add to cells and incubate for 30 minutes at 4°C with gentle rocking.

2. Quenching (The "Stop")

-

Action: Aspirate the biotin solution and immediately add Quench Buffer (50mM Tris) . Incubate for 5-10 minutes at 4°C.

-

Causality: If you skip this or wash insufficiently, residual unreacted NHS-biotin will react with abundant intracellular proteins (like actin/tubulin) the moment you lyse the cells, contaminating your "surface" proteome [6].

3. Lysis and Capture

-

Lysis: Lyse cells in RIPA buffer. Sonicate if necessary to shear DNA (viscosity interferes with bead capture).

-

Clarification: Centrifuge at 15,000

g for 10 mins to remove debris. -

Capture: Incubate lysate with Streptavidin magnetic beads for 1 hour at Room Temp or Overnight at 4°C.

-

Note: NeutrAvidin is often preferred over Streptavidin for lower non-specific binding, though Streptavidin is more robust for harsh washing.

-

4. Elution (The "Cleavage")[4][5]

-

Wash: Wash beads

with Lysis Buffer, then -

Cleave: Resuspend beads in 50mM DTT (in PBS or SDS buffer). Incubate for 30 minutes at Room Temperature (or 50°C for 15 mins).

-

Collection: Magnetically separate beads. The supernatant contains your eluted proteins. The biotin moiety remains on the bead.

Part 4: Critical Analysis & Troubleshooting

The "Trace-Free" Myth

A common misconception is that cleavable linkers leave the protein exactly as it was. This is false.

-

Disulfide cleavage: Leaves a sulfhydryl (-SH) group and a remnant of the linker arm attached to the lysine. This causes a mass shift (typically +88 Da to +100 Da depending on the specific reagent).

-

Impact: In Mass Spectrometry, you must set this as a variable modification in your search parameters (e.g., MaxQuant or Proteome Discoverer), or you will fail to identify the biotinylated peptides [2, 5].

Troubleshooting Low Yields

-

Hydrolysis: If the NHS-biotin was dissolved >10 minutes before use, it is likely inactive. Always weigh and dissolve immediately.

-

Buffer Incompatibility: Avoid Tris or Glycine in the labeling step.[6][7] They contain primary amines that compete with the protein for the biotin reagent. Use PBS or Borate buffers.

Troubleshooting Contamination

-

Intracellular Contamination: Usually caused by cell death during labeling (membrane permeabilization) or insufficient quenching. Assess cell viability (Trypan Blue) before lysis.

-

Non-Specific Binding: If controls (no biotin) show bands, increase wash stringency (e.g., add 500mM NaCl or 0.1% SDS to wash buffers).

References

-

Olejnik, J., et al. (1995). Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules.[8][9] Proc Natl Acad Sci U S A. [Link]

-

G-Biosciences. HOOK™ Sulfo-NHS-SS-Biotin Protocol. [Link]

-

Li, H., et al. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photocleavable biotin derivatives: a versatile approach for the isolation of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Disulfide Bond Chemistry in Bioconjugation

Executive Summary

Disulfide bonds (cystine bridges) represent the "Goldilocks" zone of bioconjugation: they are robust enough to maintain protein tertiary structure in circulation yet chemically distinct enough to allow for precise, site-specific modification. For the drug development scientist, mastering disulfide chemistry is not merely about breaking bonds—it is about orchestrating a reversible "surgery" on the protein scaffold to introduce payloads (drugs, fluorophores, PEG) without compromising stability.

This guide moves beyond basic textbook definitions to address the practical engineering of Antibody-Drug Conjugates (ADCs) and protein scaffolds, focusing on the kinetic control of reduction, the selection of reducing agents, and the stabilization of the resulting linkages.

Part 1: Mechanistic Foundations of Thiol-Disulfide Exchange

The fundamental reaction in disulfide bioconjugation is thiol-disulfide exchange . This is a nucleophilic substitution (

The Critical Role of pKa

A common failure point in experimental design is ignoring pH. The reactive species is not the thiol (

-

Cysteine pKa: Typically ~8.3.

-

Reaction pH: At pH 7.0, only ~5% of cysteine groups are deprotonated.

-

Optimization: Conducting reactions at pH 8.0–8.5 significantly accelerates exchange rates but increases the risk of disulfide scrambling (oxidation). A balance (typically pH 7.4–8.0 with EDTA) is required.

Diagram: Thiol-Disulfide Exchange Mechanism

The following diagram illustrates the nucleophilic attack and the transition state, emphasizing the necessity of the thiolate form.

Caption: Kinetic pathway of thiol-disulfide exchange dependent on pH-mediated deprotonation.

Part 2: Strategic Reagent Selection

Choosing the wrong reducing agent is the primary cause of low conjugation yields or protein aggregation.

TCEP vs. DTT: The Professional Standard

While DTT (Dithiothreitol) is a staple in academic labs, TCEP (Tris(2-carboxyethyl)phosphine) is the industrial standard for bioconjugation.

Why TCEP?

-

Irreversibility: TCEP breaks disulfides via a phosphine oxidation mechanism, not equilibrium exchange. It drives the reaction to completion.

-

Stability: It is stable in acidic and neutral buffers (unlike DTT, which oxidizes rapidly).

-

Kinetics: It works faster at lower pH (down to pH 5.0), allowing reduction of proteins that are unstable in alkaline conditions.

| Feature | DTT (Dithiothreitol) | TCEP (Tris(2-carboxyethyl)phosphine) | MEA (2-Mercaptoethylamine) |

| Mechanism | Thiol-Disulfide Exchange (Equilibrium) | Phosphine Oxidation (Irreversible) | Thiol-Disulfide Exchange |

| Reducing Power | Strong (Redox potential -0.33 V) | Stronger (Redox potential -0.29 V but irreversible) | Mild (Selective for interchain) |

| Removal Required? | YES (Competes with maleimides) | NO (Technically), but recommended* | YES |

| Stability | Low (Oxidizes in air) | High (Air stable) | Moderate |

| Best Use Case | Denaturing SDS-PAGE | ADC Conjugation, Maleimide labeling | Partial reduction of IgG (IgG1) |

Note on TCEP Removal: While TCEP does not contain a thiol and theoretically does not compete for maleimides, it can react with the maleimide double bond over time. For high-value ADCs, desalting is mandatory to prevent side reactions and ensure accurate stoichiometry.

Part 3: Protocol – Site-Specific ADC Generation via Partial Reduction

This protocol targets the interchain disulfides of an IgG1 antibody.[1][] Unlike lysine conjugation (random), this method yields a defined Drug-Antibody Ratio (DAR) of 2, 4, 6, or 8, depending on the degree of reduction.[]

Workflow Visualization

Caption: Workflow for generating site-specific ADCs via controlled interchain disulfide reduction.

Step-by-Step Methodology

Reagents:

-

Monoclonal Antibody (IgG1), 5–10 mg/mL in PBS (pH 7.4).

-

10 mM TCEP-HCl (freshly prepared in water).

-

Maleimide-Linker-Payload (e.g., mc-Val-Cit-PAB-MMAE).

-

Elution Buffer: PBS + 1 mM EDTA (prevents metal-catalyzed re-oxidation).

Protocol:

-

Optimization (Pilot): Titrate TCEP (2.0, 2.25, 2.5, 2.75, 3.0 equivalents) against the mAb. The goal is to reduce interchain bonds without breaking intrachain bonds (which collapses the domain structure).

-

Reduction: Add the optimized TCEP amount to the mAb. Incubate at 37°C for 60 minutes .

-

Expert Tip: Do not agitate vigorously; gentle tumbling prevents aggregation.

-

-

Purification (Crucial): Immediately pass the reduced antibody through a desalting column (e.g., Zeba Spin or Sephadex G-25) equilibrated with PBS/EDTA. This removes residual TCEP.[3]

-

Quantification: Measure free thiol content using the Ellman’s Assay (see Part 5) to confirm the number of accessible thiols (Target: ~4.0 for DAR 4).

-

Conjugation: Add the Maleimide-Payload (dissolved in DMSO) at 1.5 to 2.0 molar excess per free thiol .

-

Example: If you have 4 free thiols, add 6–8 equivalents of payload relative to the mAb.

-

Keep DMSO < 10% v/v to avoid protein precipitation.

-

-

Incubation: React for 30–60 minutes at room temperature or 4°C overnight.

-

Quenching: Add excess N-acetylcysteine (NAC) to scavenge unreacted maleimide.

Part 4: Emerging Technology – Disulfide Re-bridging[4][5]

A major limitation of maleimide chemistry is the Retro-Michael addition , where the thioether bond hydrolyzes in plasma, releasing the drug prematurely (off-target toxicity).

The Solution: Disulfide Re-bridging Reagents like bis-sulfones or pyridazinediones (PD) do not just cap the free thiols; they re-connect the two cysteines that formerly made up the disulfide bond.

-

Mechanism: The reagent undergoes a double-alkylation reaction, bridging the two sulfur atoms with a 3-carbon (or similar) rigid linker.

-

Benefit: This restores the structural rigidity of the antibody (similar to the native disulfide) and prevents the payload from falling off, significantly improving pharmacokinetic (PK) profiles.

Part 5: Quality Control – Ellman’s Assay

Never assume your reduction worked. You must validate the number of free thiols before adding expensive payloads.

Principle: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) reacts with free thiols to release TNB²⁻, which is yellow and absorbs strongly at 412 nm .

Diagram: Ellman's Assay Logic

Caption: Stoichiometric release of TNB chromophore allows precise quantification of free thiols.

Calculation:

-

(Extinction Coefficient of TNB) =

- = Path length (usually 1 cm)[4]

References

-

Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. Link

-

Getz, E. B., et al. (1999).[5] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Link

-

Schumacher, F. F., et al. (2014). In situ maleimide bridging of disulfides and a new approach to protein PEGylation. Bioconjugate Chemistry. Link

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. Link

-

Badescu, G., et al. (2014).[] Bridging disulfides for stable and defined antibody drug conjugates.[1][6] Bioconjugate Chemistry. Link

Sources

- 1. All-in-one disulfide bridging enables the generation of antibody conjugates with modular cargo loading - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. agscientific.com [agscientific.com]

- 4. broadpharm.com [broadpharm.com]

- 5. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]

- 6. pubs.acs.org [pubs.acs.org]

The Biotin-Streptavidin Interaction: A Master Guide for Assay Development

Content Type: Technical Whitepaper Audience: Senior Scientists, Assay Developers, and Structural Biologists Version: 1.0

Executive Summary

The interaction between biotin (Vitamin B7) and streptavidin (SA) is the strongest non-covalent biological interaction known in nature (

However, the ubiquity of this system often leads to experimental complacency. Failed assays are frequently traced not to the affinity itself, but to steric occlusion, improper linker selection, or uncontrolled biotinylation ratios. This guide deconstructs the molecular mechanics of the interaction and provides self-validating protocols to ensure assay reproducibility.

Molecular Mechanism: The "Molecular Velcro"

The femtomolar affinity of streptavidin for biotin is not driven by a single bond but by a convergence of structural features that effectively "lock" the ligand in place.

The Binding Pocket Architecture

Streptavidin is a homotetramer, with each subunit forming an eight-stranded antiparallel

-

Hydrogen Bonding Network: Biotin is anchored by an extensive network of hydrogen bonds involving residues Asn23, Ser27, Tyr43, Ser45, Asn49, Ser88, Thr90, and Asp128 . This network creates high enthalpy (

) favoring binding. -

Hydrophobic Interactions: The ureido ring of biotin is flanked by tryptophan residues (Trp79, Trp108, Trp120 ). These residues provide a hydrophobic environment that stabilizes the bicyclic ring system.

-

The "Lid" (Loop 3-4): In the apo-state (unbound), the loop connecting

-strands 3 and 4 is flexible and disordered. Upon biotin binding, this loop undergoes a conformational change, folding over the binding pocket like a lid. This locks the biotin inside and excludes water, drastically reducing the dissociation rate (

Thermodynamics and Kinetics

The interaction is characterized by an incredibly slow off-rate, which is the primary driver of its high affinity.

| Parameter | Value | Significance |

| Dissociation Constant ( | Effectively irreversible over biological timescales. | |

| Association Rate ( | Fast, but not diffusion-limited (viscosity dependent). | |

| Dissociation Rate ( | Corresponds to a half-life ( | |

| Free Energy ( | High thermodynamic stability. |

Visualization: Interaction Dynamics

The following diagram illustrates the transition from the Apo state to the Bound state, highlighting the critical "Lid Closure" mechanism.

Figure 1: Mechanistic pathway of Biotin-Streptavidin binding. The closure of Loop 3-4 is the rate-limiting step for dissociation, effectively trapping the biotin.

Variant Selection Guide

Not all "streptavidins" are created equal.[2] Choosing the wrong variant is a common source of high background noise in assays.

| Variant | Source | pI | Glycosylation | Best Application |

| Native Avidin | Egg White | ~10.5 | High (Mannose) | Avoid for most assays (high non-specific binding due to charge/sugars). |

| Streptavidin (SA) | S. avidinii | ~5-6 | None | Standard ELISA, Western Blot, SPR. |

| NeutrAvidin | Modified Avidin | ~6.3 | Deglycosylated | Low-background assays; alternative if SA has interference. |

| Monovalent SA | Recombinant | ~6 | None | Precise stoichiometry (e.g., single-molecule tracking). |

Protocol 1: Self-Validating Biotinylation & HABA Quantification

Objective: Biotinylate a target protein and rigorously quantify the Biotin:Protein ratio (DOL - Degree of Labeling). Self-Validation Principle: The protocol includes a HABA displacement assay. If the calculated DOL is outside the target range (e.g., 3-5 biotins/IgG), the batch is rejected before downstream use.

Reagents

-

Protein: IgG or target protein (1-2 mg/mL) in PBS (free of amines like Tris or Glycine).

-

Reagent: NHS-PEG4-Biotin (Recommended over NHS-Biotin to reduce aggregation).

-

HABA/Avidin Reagent: 10 mM HABA in 10 mM NaOH + Avidin.

Workflow

-

Calculation: Dissolve NHS-PEG4-Biotin in anhydrous DMSO. Calculate volume for 20-fold molar excess.

-

Incubation: Add biotin to protein.[3] Incubate 30 mins at RT or 2 hours on ice.

-

Purification (Critical): Remove excess free biotin using a Zeba Spin Column or dialysis. Failure to remove free biotin invalidates the HABA assay.

-

HABA Assay (The Validation Step):

Calculation (Self-Validating Math)

Use the Beer-Lambert Law with the differential extinction coefficient (

Acceptance Criteria:

-

Antibodies: DOL 3–6.

-

Smaller Proteins: DOL 1–3.

-

If DOL < 1: Check NHS reagent hydrolysis.

-

If DOL > 8: Risk of precipitation/inactivation.

Figure 2: Logic flow for the HABA QC process. This step prevents the use of under- or over-labeled reagents.

Practical Considerations: Linker Length & Steric Hindrance

A common failure mode in drug development assays is steric hindrance .[8] If biotin is attached directly to the protein surface, it may not reach the deep binding pocket of streptavidin (approx. 9 Å deep).

The Solution: PEG Spacers

-

Zero-length (NHS-Biotin): Use only for small molecules or when the lysine is highly exposed.

-

Medium (PEG4, ~20 Å): The Gold Standard for antibodies and proteins. Increases solubility and accessibility.[8][9]

-

Long (PEG12+, >50 Å): Use for capturing large complexes or when immobilizing on planar surfaces (like SPR chips) to prevent surface crowding.

Data Insight: Studies show that switching from a C6-linker to a PEG4-linker can increase binding efficiency by >40% for surface-immobilized assays due to improved rotational freedom.

Protocol 2: Surface Immobilization (SPR/BLI)

Objective: Create a stable, high-capacity streptavidin surface for kinetic analysis. Platform: Biacore (SPR) or Octet (BLI).

-

Activation: Activate CM5 chip with EDC/NHS (7 min).

-

Immobilization: Inject Streptavidin (50

g/mL in 10 mM Acetate pH 5.0).-

Target: Aim for high density (>3000 RU) for capture assays; low density (<500 RU) for kinetics.

-

-

Blocking: Inject 1M Ethanolamine (7 min).

-

Conditioning (Self-Validation Step):

-

Inject 3 pulses of 50 mM NaOH + 1M NaCl.

-

Why? This removes loosely bound tetramers. If the baseline drifts >10 RU after the third pulse, the surface is unstable.

-

-

Capture: Inject biotinylated ligand.[3][4][6][10]

-

Check: The binding should be extremely stable (

). If you see dissociation of the biotinylated ligand, the biotinylation quality is poor (likely aggregates) or the ligand is unstable.

-

References

-

Green, N. M. (1975). "Avidin".[2][3][4][5][6][8][10][11][12][13] Advances in Protein Chemistry, 29, 85-133. Link

-

Weber, P. C., et al. (1989). "Structural origins of high-affinity biotin binding to streptavidin". Science, 243(4887), 85-88. Link

-

Thermo Fisher Scientific. "Avidin-Biotin Technical Handbook". Link

-

Chivers, C. E., et al. (2010). "A streptavidin variant with slower biotin dissociation and increased mechanical stability".[1] Nature Methods, 7(5), 391-393. Link

-

BenchChem. "The Influence of PEG Linker Length in Biotinylation". Link

Sources

- 1. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Avidin vs . Streptavidin - e-Proteins [e-proteins.com]

- 11. researchgate.net [researchgate.net]

- 12. アビジン-ビオチン相互作用 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Part 1: Mechanistic Foundations & Linker Chemistry

Title: Precision Biotinylation in Proteomics: A Technical Guide to Mechanisms, Applications, and Experimental Design

Executive Summary

Biotinylation has evolved from a simple tagging method into a high-dimensional tool for spatial proteomics, interactomics, and drug target deconvolution. This guide addresses the technical requirements for researchers utilizing the biotin-streptavidin system (

The success of a biotinylation experiment often rests on the linker chemistry rather than the biotin moiety itself. For MS-based proteomics, the irreversibility of the streptavidin-biotin bond is a liability.[1]

The "Elution Problem" and Chemical Solutions

Standard elution (boiling in SDS) leaches streptavidin monomers into the sample, suppressing ionisation of low-abundance peptides. Two primary solutions exist:

-

On-Bead Digestion: Tryptic digestion is performed directly on the bead.

-

Pros: High sensitivity, no streptavidin contamination.

-

Cons: The biotinylated peptide remains bound to the bead and is lost. This prevents direct site-of-labeling identification.

-

-

Cleavable Linkers (The Gold Standard): These allow the release of the intact protein or peptide minus the bead.

-

Disulfide (S-S): Cleaved by DTT/TCEP. Risk:[2] Reducing agents are common in lysis, potentially causing premature cleavage.

-

Acid-Cleavable (DADPS): Dialkoxydiphenylsilane linkers cleave in dilute acid. Compatible with TMT labeling.

-

Chemically Cleavable (Dde): Cleaved by hydrazine.

-

Table 1: Linker Selection Matrix for Proteomics

| Linker Type | Cleavage Condition | MS Compatibility | Best Application |

| NHS-Biotin (Standard) | None (Irreversible) | Low (requires on-bead digest) | Western Blotting, total protein enrichment |

| Sulfo-NHS-SS-Biotin | 50 mM DTT / TCEP | Medium (elutes protein) | Cell Surface Profiling (Plasma Membrane) |

| DADPS-Biotin | 5% Formic Acid | High (elutes peptide/protein) | Quantitative MS (TMT), Site-ID |

| Desthiobiotin | Competitive Biotin | High (reversible binding) | Reversible purification without cleavage |

Part 2: Surface Proteomics & PTM Profiling

Isolating the "surfaceome" is critical for identifying antibody-drug conjugate (ADC) targets. The use of Sulfo-NHS-SS-Biotin is mandatory here because its sulfonate group prevents membrane permeability, ensuring only extracellular domains are labeled.

Optimized Cell Surface Biotinylation Protocol

Standard protocols often suffer from intracellular contamination due to membrane recycling during labeling.

-

Cooling (Critical): All steps must occur at 4°C to arrest endocytosis.

-

Labeling: Incubate cells with 0.25 mg/mL Sulfo-NHS-SS-Biotin in PBS (pH 8.0) for 30 mins.

-

Why pH 8.0? NHS-ester hydrolysis competes with amine reaction. Slightly alkaline pH favors the reaction with lysine

-amines.

-

-

Quenching: Wash 3x with Tris-buffered saline (TBS) . The primary amines in Tris scavenge unreacted biotin ester.

-

Lysis: Lyse in RIPA buffer. Note: Avoid buffers with primary amines (Tris/Glycine) during lysis if unreacted biotin wasn't fully quenched, though the wash usually suffices.

-

Enrichment: Bind to NeutrAvidin beads (lower non-specific binding than Streptavidin).

-

Elution: Elute with 50 mM DTT in SDS-PAGE buffer (cleaves the S-S linker).

Part 3: The Proximity Labeling Revolution (Spatial Proteomics)

Proximity-dependent biotinylation (BioID, TurboID, APEX) allows researchers to map the "neighborhood" of a protein in living cells.[3]

Enzyme Selection: Kinetics vs. Toxicity

-

BioID (BirA):* Slow kinetics (18-24h labeling). Good for stable complexes, poor for dynamic events.

-

TurboID: Fast kinetics (10 min labeling). High background if not carefully controlled.

-

APEX2: Fastest (<1 min). Requires

(oxidative stress). Labels Tyrosine (via radical), not Lysine.

Experimental Workflow Visualization

The following diagram illustrates the decision tree and workflow for Proximity Labeling.

Caption: Decision matrix for selecting proximity labeling enzymes based on temporal resolution requirements and downstream workflow.

Part 4: Drug Discovery & Target Deconvolution

Activity-Based Protein Profiling (ABPP) uses biotinylated probes to identify the specific targets of drugs or small molecules.

The Competitive ABPP Workflow

This is the gold standard for determining target engagement and selectivity.

-

Probe Design: A "warhead" (reactive group targeting a specific enzyme class, e.g., serine hydrolases) is linked to biotin.

-

Competition: The proteome is treated with the drug of interest (unlabeled) before adding the biotinylated probe.

-

Readout: If the drug binds the target, it blocks the probe. A loss of signal in MS indicates target engagement.

Target Deconvolution Logic

Distinguishing a true drug target from a "sticky" protein requires quantitative logic (SILAC or TMT).

Caption: Competitive ABPP workflow using TMT. True targets show reduced signal in the drug-treated channel, resulting in a high Control/Drug ratio.

Part 5: Troubleshooting & Optimization

The "Streptavidin Contamination" Issue

When boiling beads in SDS, streptavidin (tetramer) dissociates into monomers (~13 kDa) that ionize efficiently, suppressing peptide signals.

-

Fix 1: Use Lys-C/Trypsin for on-bead digestion. Do not elute the protein; elute the peptides.

-

Fix 2: If intact protein elution is required, use biotin elution (boiling in 25 mM free biotin) or cleavable linkers .

Controlling for Endogenous Biotin

Mammalian cells contain endogenous biotinylated carboxylases (e.g., Pyruvate Carboxylase, molecular weight ~130 kDa).

-

Protocol: Always run a "No Probe" control.

-

Depletion: Pre-clear lysates with streptavidin beads before adding the biotinylated probe if endogenous background is high (rarely necessary in MS if using ratio-based quantification).

Bead Selection

-

Magnetic vs. Agarose: Always use Magnetic Beads (e.g., Dynabeads) for MS. Agarose is porous and traps detergents/contaminants that are hard to wash away.

-

Streptavidin vs. NeutrAvidin: NeutrAvidin is deglycosylated avidin; it has lower non-specific binding to lectins and charged proteins than standard avidin.

References

-

Roux, K. J., Kim, D. I., Raida, M., & Burke, B. (2012). A promiscuous biotin ligase fusion protein identifies proximal and interacting proteins in mammalian cells. Journal of Cell Biology. [Link]

-

Branon, T. C., Bosch, J. A., Sanchez, A. D., Udeshi, N. D., Svinkina, T., Carr, S. A., ... & Ting, A. Y. (2018). Efficient proximity labeling in living cells and organisms with TurboID. Nature Biotechnology. [Link]

-

Hung, V., Udeshi, N. D., Phillips, S. S., Svinkina, T., ... & Ting, A. Y. (2016). Spatially resolved proteomic mapping in living cells with the engineered peroxidase APEX2. Nature Protocols. [Link]

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology. [Link]

-

Yao, X., &sd, A. (2020). Cleavable Linkers in Chemical Proteomics. Current Opinion in Chemical Biology. [Link]

Sources

The Evolution of Cleavable Linkers in Biochemistry: From Chemical Instability to Enzymatic Precision

Executive Summary The history of cleavable linkers is the history of the "therapeutic window" in targeted drug delivery. Early antibody-drug conjugates (ADCs) failed not because the drugs weren't potent, but because the linkers were too unstable, releasing toxic payloads in circulation. This guide traces the technical evolution from acid-labile hydrazones to the industry-standard enzyme-cleavable dipeptides, providing the mechanistic insights and protocols necessary for modern drug development.

Part 1: The Early Days – Chemical Triggers (1980s–2000s)

The first generation of cleavable linkers relied on the gross chemical differences between the extracellular environment (blood) and the intracellular environment (endosomes/lysosomes).

Acid-Labile Linkers (Hydrazones)

Mechanism: These linkers exploit the pH differential between blood (pH 7.4) and the acidic endosome/lysosome (pH 4.5–5.0).[1]

-

Chemistry: A hydrazone bond is formed between a ketone/aldehyde on the drug and a hydrazine on the linker.

-

The Flaw: While stable in theory at neutral pH, hydrazones undergo slow, spontaneous hydrolysis in plasma (t½ ~2–3 days). This "trickle release" of cytotoxic cargo caused significant systemic toxicity in early ADCs like Gemtuzumab ozogamicin (Mylotarg) .

Disulfide Linkers (Reducible)

Mechanism: These rely on the glutathione (GSH) gradient.

-

Plasma: Low GSH (~5 µM)

Disulfide remains oxidized (stable). -

Cytosol: High GSH (1–10 mM)

Disulfide is reduced (cleaved).[2] -

Tuning: The stability is tunable by adding methyl groups adjacent to the disulfide bond to introduce steric hindrance.

-

No methyls: Too unstable.

-

Two methyls (e.g., DM4): Balanced stability.[2]

-

Visualization: The Chemical Cleavage Era

Figure 1: Mechanisms of early chemical linkers. Note the "leakage" pathway for hydrazones in the bloodstream.

Part 2: The Enzymatic Revolution (2000s–Present)

The field shifted from chemical triggers to biological triggers to improve plasma stability. The breakthrough came with the realization that linkers could be designed as substrates for lysosomal proteases.

The Valine-Citrulline (Val-Cit) Linker

Developed by Dubowchik et al., this dipeptide linker is the gold standard for ADCs (e.g., Brentuximab vedotin ).

-

Enzyme: Cathepsin B (a cysteine protease highly active in lysosomes).

-

Selectivity: Cathepsin B recognizes the Val-Cit sequence.[3][4] It is virtually inactive in plasma, conferring high stability (t½ > 200 days in human plasma).

-

The Spacer Problem: Cathepsin B is bulky. It cannot cleave the linker if the drug is directly attached to the Citrulline.

-

The Solution: The PABC (para-aminobenzyl carbamate) self-immolative spacer.

Technical Deep Dive: Mechanism of Self-Immolation

This is a critical concept in modern linker design. It allows the enzyme to cleave a bond distant from the drug, triggering a cascade that releases the drug in its native form.

-

Enzymatic Step: Cathepsin B cleaves the amide bond between Citrulline and the PABC spacer.

-

Electronic Cascade: The resulting free amine (aniline) on the spacer is electron-rich. Its lone pair pushes electrons into the aromatic ring (1,6-elimination).

-

Release: This electron push expels the carbamate leaving group, which spontaneously decarboxylates to release the free drug and CO2.

Figure 2: The Val-Cit-PABC cleavage cascade. The enzymatic step triggers a spontaneous electronic rearrangement.

Part 3: Comparative Data & Protocols

Quantitative Comparison of Linker Stability

The following data highlights why the industry shifted from hydrazones to peptides.

| Linker Type | Mechanism | Human Plasma Stability (t½) | Mouse Plasma Stability | Primary Failure Mode |

| Hydrazone | Acid Hydrolysis | ~183 hours (7.6 days) | Stable | pH instability in blood |

| Disulfide | GSH Reduction | Stable (if hindered) | Stable | Premature reduction if unhindered |

| Val-Cit (Peptide) | Cathepsin B | > 230 days | Unstable (t½ ~12h) | Ces1C cleavage (Rodents only) |

| Glu-Val-Cit | Cathepsin B | Stable | Stable | N/A (Designed for mouse stability) |

Critical Insight: The instability of Val-Cit in mouse plasma is due to a specific enzyme, Carboxylesterase 1C (Ces1C) , which is absent in humans. This is a major artifact in preclinical testing. To test ADCs in mice, researchers often use Glu-Val-Cit linkers to prevent premature cleavage by Ces1C.

Protocol 1: Cathepsin B Enzymatic Cleavage Assay

A self-validating protocol to confirm linker sensitivity.

Reagents:

-

Buffer: 25 mM MES, pH 5.0 (mimics lysosome).

-

Activator: 5 mM DTT (Essential: reduces the active site cysteine of Cathepsin B).

-

Enzyme: Recombinant Human Cathepsin B.

-

Substrate: Your Linker-Payload or Control (Z-Arg-Arg-AMC).

Workflow:

-

Activation: Incubate Cathepsin B in Buffer + DTT for 15 mins at 37°C. Validation: Without DTT, the enzyme is inactive.

-

Reaction: Add 10 µM of Linker-Payload to the activated enzyme.

-

Incubation: Incubate at 37°C for 1–24 hours.

-

Quenching: Add equal volume of ice-cold Acetonitrile (precipitates protein, stops reaction).

-

Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS .

-

Success Criteria: Disappearance of Parent Mass + Appearance of Free Payload Mass.

Protocol 2: Plasma Stability Assay

Determining the "t½" in circulation.

Workflow:

-

Preparation: Spike ADC into pooled Human Plasma (and Mouse Plasma for comparison) at 10–50 µg/mL.

-

Incubation: Sterile filter and incubate at 37°C.

-

Sampling: Take aliquots at T=0, 24h, 48h, 96h, 7 days.

-

Capture (The "Clean" Step):

-

Use Protein A magnetic beads to capture the ADC from the complex plasma mixture.

-

Wash beads 3x with PBS.

-

-

Elution & Analysis:

-

Option A (Payload Loss): Elute ADC, digest with Papain/DTT to release all payload, quantify Drug-to-Antibody Ratio (DAR) by LC-MS (Q-TOF).

-

Option B (Free Drug): Precipitate plasma proteins (from step 3) with methanol, analyze supernatant for free drug (indicates premature cleavage).

-

Part 4: Future Outlook

The field is moving toward Bioorthogonal Cleavage (e.g., "Click-to-Release"), where the linker is cleaved not by biology, but by a chemical activator injected separately. This decouples drug release from tumor biology entirely, potentially allowing for extracellular payload release in the tumor microenvironment (bystander effect) without relying on internalization.

References

-

Dubowchik, G. M., et al. (2002). "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity." Bioconjugate Chemistry. Link

-

Bargh, J. D., et al. (2019). "Cleavable linkers in antibody-drug conjugates."[1][3][5][6] Chemical Society Reviews. Link

-

Dorywalska, M., et al. (2016). "Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design." Molecular Cancer Therapeutics.[7] Link

-

Jain, N., et al. (2015). "Current ADC Linker Chemistry." Pharm Res. Link

-

Beck, A., et al. (2017). "Strategies and challenges for the next generation of antibody–drug conjugates." Nature Reviews Drug Discovery. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 6. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Biotinyl Cystamine Hydrochloride

This guide details the technical specifications, mechanistic applications, and experimental protocols for Biotinyl Cystamine Hydrochloride , a specialized cleavable biotinylation reagent.

CAS Number: 1346597-28-1 (HCl salt)

Abstract Biotinyl Cystamine Hydrochloride (N-Biotinyl Cystamine) is a heterobifunctional, cleavable biotinylation reagent designed for the targeted labeling of carboxyl groups and glutamine residues. Unlike standard amine-reactive reagents (e.g., NHS-Biotin) or thiol-reactive reagents (e.g., Biotin-HPDP), Biotinyl Cystamine provides a unique chemical handle (primary amine) connected to biotin via a disulfide-containing spacer. This architecture enables the reversible capture of acidic proteins (via EDC coupling) and the identification of transglutaminase substrates, making it a critical tool in functional proteomics and surface topology analysis.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | N-(2-((2-Aminoethyl)disulfanyl)ethyl)biotinamide hydrochloride |

| CAS Number | 1346597-28-1 (HCl salt); 128915-82-2 (Free base) |

| Formula | C₁₄H₂₆N₄O₂S₂[1] · HCl |

| Molecular Weight | 398.98 g/mol (HCl salt); 362.51 g/mol (Free base) |

| Solubility | >10 mg/mL in Water; Soluble in DMSO, DMF |

| Reactive Group | Primary Amine (-NH₂) |

| Cleavable Linker | Disulfide bond (-S-S-), cleavable by DTT, TCEP, or β-ME |

| Spacer Arm | ~23 Å (estimated) |

Structural Visualization

The molecule consists of a biotin ring system, a valeric acid spacer, a cystamine linker containing the cleavable disulfide bond, and a terminal primary amine.

Figure 1: Structural logic of Biotinyl Cystamine Hydrochloride. The central disulfide bond allows for the specific release of the captured target.

Mechanism of Action

Biotinyl Cystamine operates through two primary mechanisms, depending on the target functional group.

Mechanism A: Carboxyl Labeling (EDC-Mediated)

This is the most common application. In the presence of the zero-length crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , carboxylic acid groups (Aspartate, Glutamate, C-terminus) on proteins are activated to form unstable O-acylisourea intermediates. The primary amine of Biotinyl Cystamine nucleophilically attacks this intermediate, forming a stable amide bond.[2]

-

Significance: Allows for the enrichment of acidic proteins or the mapping of surface-exposed carboxyls, which are often inaccessible to standard amine-reactive probes.

Mechanism B: Transglutaminase (TGase) Substrate

Biotinyl Cystamine mimics the ε-amino group of lysine. Transglutaminases (e.g., TG2) catalyze the transfer of the biotinyl-cystamine amine to the γ-carboxamide group of Glutamine (Gln) residues on target proteins.

-

Significance: Enables the specific labeling and identification of TGase substrates ("Q-donors") in cell lysates or tissues.

Experimental Protocols

Protocol 1: Carboxyl-Targeted Labeling (Two-Step Method)

Use this protocol to label surface carboxyls while minimizing protein polymerization.

Reagents:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Coupling Buffer: PBS, pH 7.2 (Phosphate Buffered Saline).

-

EDC: 100 mM stock in Activation Buffer (Prepare fresh).

-

Sulfo-NHS: 100 mM stock in Activation Buffer.

-

Biotinyl Cystamine HCl: 50 mM stock in Water or DMSO.

Workflow:

-

Activation: Dissolve protein (1–2 mg/mL) in Activation Buffer. Add EDC and Sulfo-NHS to a final concentration of 2 mM and 5 mM, respectively.[2]

-

Incubation: React for 15 minutes at Room Temperature (RT).

-

Quench/Exchange: Desalt the protein into Coupling Buffer using a Zeba spin column or dialysis to remove excess EDC (critical to prevent crosslinking).

-

Conjugation: Add Biotinyl Cystamine HCl to the activated protein (50-fold molar excess). Adjust pH to 7.2–7.5 if necessary.

-

Reaction: Incubate for 2 hours at RT.

-

Cleanup: Remove unreacted biotin using a desalting column.

Protocol 2: Capture, Wash, and Elution (Cleavage)

This workflow describes the reversible capture of the labeled proteins.

Reagents:

-

Streptavidin Magnetic Beads.

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM DTT (Dithiothreitol) or 25 mM TCEP .

Workflow:

-

Capture: Incubate labeled protein with Streptavidin beads for 1 hour at RT.

-

Wash: Wash beads 3x with PBS + 0.05% Tween-20, then 2x with PBS (detergent-free).

-

Elution (Cleavage): Resuspend beads in Elution Buffer. Incubate for 30–60 minutes at 37°C with gentle agitation.

-

Note: This reduces the disulfide bond, releasing the protein with a small NH-CH2-CH2-SH tag (mercaptoethyl-amide) attached to the original carboxyl/glutamine site.

-

-

Collection: Magnetically separate beads. The supernatant contains the purified, eluted protein.

Visualization of Workflow

Figure 2: Experimental workflow for reversible biotinylation. The cleavage step ensures mild elution without denaturing the streptavidin bead.

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| Precipitation during labeling | Protein isoelectric point (pI) near reaction pH. | EDC coupling reduces surface charge (COOH -> Amide). Perform reaction at a pH away from the protein's pI, or add 0.1% Tween-20. |

| Low Elution Efficiency | Incomplete disulfide reduction. | Ensure pH is > 7.5 for DTT efficiency. Use TCEP (25 mM) if working at lower pH, as it is more stable and effective than DTT. |

| High Background | Non-specific binding to beads. | Block beads with BSA or Biotin-free cystamine prior to capture. Use high-salt washes (500 mM NaCl) before elution. |

| Polymerization | Crosslinking between proteins. | Use the Two-Step Protocol (remove excess EDC before adding amine) rather than the One-Step method. |

Safety & Handling

-

Storage: Store at -20°C, desiccated. The HCl salt is hygroscopic.

-

Stability: Stable in solid form for >2 years. Solutions in water should be prepared fresh; DMSO stocks can be stored at -20°C for 1 month.

-

Hazards: Irritant to eyes and skin. Handle with gloves and safety glasses.

References

-

AxisPharm. (n.d.). Biotin-Cystamine Hydrochloride Product Data. Retrieved from [Link]

-

Lai, T. S., et al. (2017). Identification of Transglutaminase 2 Substrates. Methods in Molecular Biology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Reversible Protein Biotinylation using Biotinyl Cystamine Hydrochloride

[1]

Abstract

Biotinyl Cystamine Hydrochloride (N-Biotinyl cystamine) is a specialized heterobifunctional reagent designed for the reversible biotinylation of proteins and cell surface markers. Unlike standard biotin reagents that form permanent linkages, this compound incorporates a disulfide (S-S) spacer arm . This critical feature allows for the specific elution of captured biomolecules using reducing agents (e.g., DTT, TCEP), preserving the native activity of the target protein by detaching the bulky streptavidin complex.[1] This guide outlines two primary conjugation methodologies: Carboxyl-targeted labeling (EDC-mediated) and Site-specific Glutamine labeling (Transglutaminase-mediated) .

Scientific Background & Mechanism

1.1 Chemical Architecture

-

Compound: Biotinyl Cystamine Hydrochloride (

) -

Functional Groups:

-

Biotin Moiety: High-affinity handle for Avidin/Streptavidin (

). -

Disulfide Bond: Chemically cleavable linker sensitive to reduction.[2]

-

Primary Amine (-NH₂): Nucleophilic group reactive towards activated carboxyls (via EDC) or acting as an amine donor for Transglutaminase.

-

1.2 Mechanism of Action

The utility of Biotinyl Cystamine lies in its "Capture and Release" capability.

-

Labeling: The primary amine reacts with a target protein (via chemical or enzymatic catalysis).

-

Capture: The biotinylated protein is immobilized on Streptavidin beads.

-

Purification: Contaminants are washed away.

-

Elution (Cleavage): A reducing agent cleaves the internal disulfide bond. The protein elutes with a small sulfhydryl tag (mercaptoethylamide), while the biotin moiety remains bound to the column.

Figure 1: The "Capture and Release" workflow using Biotinyl Cystamine.

Protocol A: Carboxyl-Targeted Labeling (EDC-Mediated)

Target Audience: Researchers labeling acidic proteins or those lacking accessible surface amines.

This method activates carboxylic acid groups (Asp, Glu, C-terminus) on the protein using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), creating an unstable O-acylisourea intermediate that reacts with the primary amine of Biotinyl Cystamine.

Materials Required

| Component | Specification |

| Biotinyl Cystamine HCl | 50 mM stock in DMSO (Prepare fresh) |

| EDC (Carbodiimide) | 100 mg (Store desiccated at -20°C) |

| Sulfo-NHS | Optional: Increases efficiency and stability of active ester |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 (Must be amine/carboxyl-free) |

| Quenching Buffer | 1 M Glycine or Hydroxylamine |

| Desalting Column | Zeba Spin or PD-10 (MWCO 7kDa) |

Experimental Procedure

Step 1: Protein Preparation

-

Dissolve or exchange the target protein into Activation Buffer (MES, pH 6.0) .

-

Critical: Avoid phosphate or amine-containing buffers (Tris, Glycine) as they inhibit the reaction.

-

Concentration: Adjust protein to 1–5 mg/mL.

-

Step 2: Activation and Conjugation

-

Add Biotinyl Cystamine: Add the Biotinyl Cystamine stock to the protein solution to achieve a 25-fold molar excess over the protein.

-

Reasoning: High excess prevents protein-protein crosslinking (where protein amines compete with the reagent).

-

-

Add EDC: Add EDC to the reaction mixture to a final concentration of 2 mM (or 10-fold molar excess over total carboxyls).

-

Optional: Add Sulfo-NHS (5 mM) simultaneously to stabilize the intermediate.

-

-